molecular formula C19H24N4O B13658577 4-(Aminomethyl)-n'-(4-(diethylamino)benzylidene)benzohydrazide

4-(Aminomethyl)-n'-(4-(diethylamino)benzylidene)benzohydrazide

Cat. No.: B13658577
M. Wt: 324.4 g/mol
InChI Key: QBXSPUSIMFUWTP-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-n’-(4-(diethylamino)benzylidene)benzohydrazide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an aminomethyl group and a diethylamino group attached to a benzylidene benzohydrazide core. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-n’-(4-(diethylamino)benzylidene)benzohydrazide typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 4-(aminomethyl)benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-n’-(4-(diethylamino)benzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

4-(Aminomethyl)-n’-(4-(diethylamino)benzylidene)benzohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It may serve as a lead compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for pharmaceutical research.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-n’-(4-(diethylamino)benzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: A related compound with a similar structure but different functional groups. It is commonly used in organic synthesis and as a reagent in various chemical reactions.

    4-(Diethylamino)benzaldehyde: Another similar compound with diethylamino groups, used in the synthesis of dyes and pigments.

    4-(Aminomethyl)benzohydrazide: A precursor in the synthesis of 4-(Aminomethyl)-n’-(4-(diethylamino)benzylidene)benzohydrazide, with applications in organic synthesis.

Uniqueness

4-(Aminomethyl)-n’-(4-(diethylamino)benzylidene)benzohydrazide stands out due to its unique combination of functional groups, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions and its potential biological activities make it a versatile and valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C19H24N4O

Molecular Weight

324.4 g/mol

IUPAC Name

4-(aminomethyl)-N-[[4-(diethylamino)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C19H24N4O/c1-3-23(4-2)18-11-7-16(8-12-18)14-21-22-19(24)17-9-5-15(13-20)6-10-17/h5-12,14H,3-4,13,20H2,1-2H3,(H,22,24)

InChI Key

QBXSPUSIMFUWTP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN

Origin of Product

United States

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